molecular formula C22H29N3O3S B2518450 1-benzyl-N'-(2,4,6-trimethylbenzenesulfonyl)piperidine-4-carbohydrazide CAS No. 478064-40-3

1-benzyl-N'-(2,4,6-trimethylbenzenesulfonyl)piperidine-4-carbohydrazide

Cat. No.: B2518450
CAS No.: 478064-40-3
M. Wt: 415.55
InChI Key: SUOMPPQLAHWIBL-UHFFFAOYSA-N
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Description

1-benzyl-N’-(2,4,6-trimethylbenzenesulfonyl)piperidine-4-carbohydrazide is a complex organic compound that features a piperidine ring substituted with a benzyl group and a sulfonyl hydrazide moiety

Scientific Research Applications

1-benzyl-N’-(2,4,6-trimethylbenzenesulfonyl)piperidine-4-carbohydrazide has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-N’-(2,4,6-trimethylbenzenesulfonyl)piperidine-4-carbohydrazide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-N’-(2,4,6-trimethylbenzenesulfonyl)piperidine-4-carbohydrazide can undergo various chemical reactions:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various alkyl or aryl-substituted piperidine derivatives.

Mechanism of Action

The mechanism of action of 1-benzyl-N’-(2,4,6-trimethylbenzenesulfonyl)piperidine-4-carbohydrazide involves its interaction with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound increases the levels of acetylcholine, which can enhance neurotransmission and potentially improve cognitive function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-benzyl-N’-(2,4,6-trimethylbenzenesulfonyl)piperidine-4-carbohydrazide is unique due to its specific combination of a piperidine ring, benzyl group, and sulfonyl hydrazide moiety. This structure imparts distinct chemical properties and biological activities, making it a valuable compound for research in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

1-benzyl-N'-(2,4,6-trimethylphenyl)sulfonylpiperidine-4-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O3S/c1-16-13-17(2)21(18(3)14-16)29(27,28)24-23-22(26)20-9-11-25(12-10-20)15-19-7-5-4-6-8-19/h4-8,13-14,20,24H,9-12,15H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUOMPPQLAHWIBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NNC(=O)C2CCN(CC2)CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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